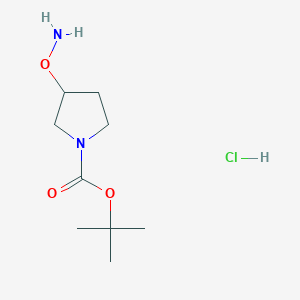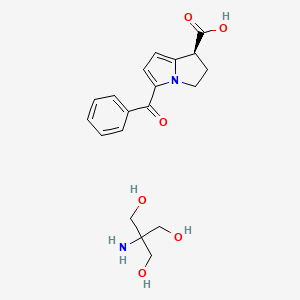![molecular formula C8H4BrF2NS B13124903 7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)
7-Bromo-2-(difluoromethyl)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(difluoromethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a bromine atom at the 7th position and a difluoromethyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(difluoromethyl)benzo[d]thiazole typically involves the introduction of the bromine and difluoromethyl groups onto a benzothiazole scaffold. One common method includes the bromination of 2-(difluoromethyl)benzo[d]thiazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-(difluoromethyl)benzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-2-(difluoromethyl)benzo[d]thiazole, while oxidation can produce this compound sulfone .
Applications De Recherche Scientifique
7-Bromo-2-(difluoromethyl)benzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-tubercular drugs.
Material Science: The compound’s unique electronic properties make it useful in the design of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-(difluoromethyl)benzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit quorum sensing in bacteria, thereby reducing virulence and biofilm formation . The difluoromethyl group enhances the compound’s metabolic stability and binding affinity to its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Difluoromethyl)benzo[d]thiazole: Lacks the bromine substitution, which may affect its reactivity and biological activity.
7-Chloro-2-(difluoromethyl)benzo[d]thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different electronic and steric properties.
Uniqueness
7-Bromo-2-(difluoromethyl)benzo[d]thiazole is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and biological properties
Propriétés
Formule moléculaire |
C8H4BrF2NS |
|---|---|
Poids moléculaire |
264.09 g/mol |
Nom IUPAC |
7-bromo-2-(difluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4BrF2NS/c9-4-2-1-3-5-6(4)13-8(12-5)7(10)11/h1-3,7H |
Clé InChI |
SOHWSQHMNDSISY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)SC(=N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)

![1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)

![2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole](/img/structure/B13124842.png)
![2-([2,3'-Bipyridin]-4-yl)acetonitrile](/img/structure/B13124846.png)

![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)
![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)

![(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)

![1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124902.png)

